molecular formula C10H14BClFNO2 B1434259 (4-((Cyclopropylamino)methyl)-3-fluorophenyl)boronic acid hydrochloride CAS No. 1704096-25-2

(4-((Cyclopropylamino)methyl)-3-fluorophenyl)boronic acid hydrochloride

Cat. No. B1434259
M. Wt: 245.49 g/mol
InChI Key: AKQQCJIEJPAZFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(4-((Cyclopropylamino)methyl)-3-fluorophenyl)boronic acid hydrochloride” is a type of boronic acid derivative . Boronic acids are known for their wide applications in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of boronic acids often involves the use of organoboron compounds as efficient building blocks . A method based on the one-pot borylation/cyclocondensation reaction cascade between an unprotected ortho-halogen-substituted benzylalkanols and bisboronic acid (BBA) under heterogeneous catalysis has been reported . Another method involves the reaction of organolithium reagent with triisopropyl borate ester .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C11H16BNO2.ClH/c1-13(11-5-6-11)8-9-3-2-4-10(7-9)12(14)15;/h2-4,7,11,14-15H,5-6,8H2,1H3;1H . The molecular weight of the compound is 173.41 Da .


Chemical Reactions Analysis

Boronic acids are known to react with 1,2-diols by generating a stable cyclic ester . They also undergo protodeboronation, a process that has been optimized to promote hydrolysis of trifluoroborates and formation of boronates from boronic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids can vary. For example, phenylboronic acid, a related compound, is a solid at room temperature and has a melting point of >300 °C . It is also hygroscopic .

Scientific Research Applications

Synthesis and Structural Importance

  • Amino-3-fluorophenyl boronic acid, a related compound, has been synthesized with a focus on glucose sensing materials, highlighting the importance of boronic acids in biological applications. This derivative shows potential in constructing materials for monitoring glucose levels at physiological pH levels (Das et al., 2003).

Applications in Organic Synthesis and Material Science

  • Boronic acids, including derivatives like the one , are crucial in organic synthesis. They are used in Suzuki cross-coupling reactions, asymmetric synthesis, and as reagents in organic synthesis. Their importance extends to the synthesis of biologically active compounds and pharmaceutical agents (Das et al., 2003).

Versatility in Chemical Reactions

  • The introduction of aminophosphonic acid groups into boronic acids, such as the one , can lead to new application opportunities. The multifunctional nature of these compounds is significant for studying their structure and potential uses (Zhang et al., 2017).

Sensing Applications

  • Boronic acid derivatives are used in sensing applications. Their interaction with various chemical entities, such as sugars, demonstrates their utility in developing sensors and diagnostic tools (Tong et al., 2001).

Biological and Medicinal Applications

  • Boronic acids play a role in biology and medicine, notably in molecular recognition and assembly. Their binding properties with diols make them valuable in biomaterials research and drug development (Brooks et al., 2018).

Analytical Chemistry Applications

  • The compound's derivatives are used in analytical chemistry, especially in developing fluorescent probes and sensors. They demonstrate a unique ability to interact with various analytes, indicating their broad utility in chemical analysis (Liu et al., 2013).

Safety And Hazards

Phenylboronic acid, a related compound, is classified as harmful if swallowed . It can cause skin and eye irritation, and may cause respiratory irritation . Proper personal protective equipment, including dust masks, eyeshields, and gloves, should be used when handling these compounds .

Future Directions

Boronic acids and their derivatives continue to be a subject of research due to their wide applications in organic synthesis and medicinal chemistry . They are used as reagents in cross-coupling reactions such as Suzuki-Miyaura cross-coupling . Future research may focus on developing new synthetic methods and exploring new applications of these compounds .

properties

IUPAC Name

[4-[(cyclopropylamino)methyl]-3-fluorophenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO2.ClH/c12-10-5-8(11(14)15)2-1-7(10)6-13-9-3-4-9;/h1-2,5,9,13-15H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQQCJIEJPAZFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CNC2CC2)F)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((Cyclopropylamino)methyl)-3-fluorophenyl)boronic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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